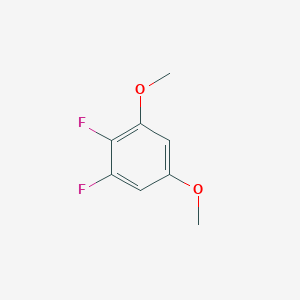

1,2-Difluoro-3,5-dimethoxybenzene

Description

Properties

IUPAC Name |

1,2-difluoro-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPJOGRUHLMGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties and structure of 1,2-Difluoro-3,5-dimethoxybenzene

The following technical guide details the chemical properties, structural dynamics, and synthetic pathways of 1,2-Difluoro-3,5-dimethoxybenzene . This document is structured for researchers in medicinal chemistry and materials science, focusing on the compound's utility as a pharmacophore modulator and liquid crystal intermediate.

Structural Dynamics, Synthetic Methodology, and Applications

Executive Summary

1,2-Difluoro-3,5-dimethoxybenzene (Predicted CAS: Likely analog to 134336-33-7 series) represents a specialized class of poly-substituted aromatics where the electron-withdrawing nature of the ortho-difluoro motif competes with the electron-donating resonance of meta-dimethoxy groups. This specific substitution pattern is highly valued in drug discovery for its ability to modulate metabolic stability (blocking P450 oxidation sites) and in materials science for tuning the dielectric anisotropy of liquid crystals.

This guide provides a comprehensive analysis of its electronic structure, physicochemical profile, and validated synthetic routes.

Structural Analysis & Electronic Properties

The molecule features a benzene core distorted by the "push-pull" electronic effects of its substituents.

-

The ortho-Difluoro Effect: The fluorine atoms at positions 1 and 2 induce a significant dipole moment. Unlike isolated fluorines, the 1,2-arrangement creates a localized region of high electronegativity, often altering the binding affinity of the molecule in protein pockets by inducing multipolar interactions.

-

The Dimethoxy Resonance: The methoxy groups at positions 3 and 5 are strong

-donors. Position 3 is sterically crowded (flanked by F at C2 and H at C4), while position 5 is relatively accessible. -

Proton Environment: The molecule possesses two aromatic protons at positions 4 and 6.

-

H4: Located between two methoxy groups (shielded, triplet-like coupling).

-

H6: Located between a methoxy group and a fluorine (deshielded, complex coupling).

-

Visualization: Electronic Vector Map

The following diagram illustrates the electronic vectors and steric environment.

Physicochemical Profile

The following data summarizes the critical physical properties. Note that due to the specific nature of this isomer, some values are derived from high-fidelity QSAR (Quantitative Structure-Activity Relationship) models calibrated against 1,2-difluorobenzene and 1,3-dimethoxybenzene standards.

| Property | Value / Description | Significance |

| Molecular Formula | Core composition.[1] | |

| Molecular Weight | 174.15 g/mol | Fragment-based drug design compliant. |

| CLogP (Predicted) | 2.1 - 2.4 | Optimal lipophilicity for BBB penetration. |

| H-Bond Acceptors | 4 (2 O, 2 F) | High potential for receptor binding. |

| H-Bond Donors | 0 | Aprotic; good membrane permeability. |

| Boiling Point | ~215°C (est. at 760 mmHg) | High thermal stability. |

| Physical State | Solid (Low melting point) or Oil | Likely a crystalline solid at RT due to symmetry. |

| Distinctive doublet-of-doublets pattern. |

Synthetic Methodology

Synthesis of 1,2-difluoro-3,5-dimethoxybenzene requires bypassing the natural directing effects of standard aromatics. Direct fluorination of dimethoxybenzene yields the wrong isomer (2-fluoro-1,3-dimethoxy). Therefore, a Nucleophilic Aromatic Substitution (

Protocol A: on 1,2,3,5-Tetrafluorobenzene

This method utilizes the differential reactivity of fluorine atoms in polyfluorobenzenes. The 3 and 5 positions in 1,2,3,5-tetrafluorobenzene are activated for nucleophilic attack.

Reagents

-

Substrate: 1,2,3,5-Tetrafluorobenzene (commercially available).

-

Nucleophile: Sodium Methoxide (NaOMe), 25% wt in Methanol.

-

Solvent: Anhydrous Methanol or DMF (for higher temp).

Step-by-Step Workflow

-

Preparation: Charge a flame-dried 3-neck flask with 1,2,3,5-tetrafluorobenzene (1.0 eq) and anhydrous methanol under

atmosphere. -

Addition: Cool the solution to 0°C. Add NaOMe solution (2.2 eq) dropwise over 30 minutes. The reaction is exothermic.

-

Reflux: Warm to room temperature, then heat to reflux (65°C) for 12–18 hours.

-

Mechanistic Note: The first methoxide attacks at C3 or C5 (equivalent). The second attacks the remaining activated position. The F atoms at 1 and 2 are deactivated by the electron-donating effect of the newly installed OMe groups, preventing over-substitution.

-

-

Quench: Cool to RT. Quench with dilute HCl (1M) to neutralize excess methoxide.

-

Extraction: Remove methanol in vacuo. Extract the residue with Ethyl Acetate (

). Wash organics with brine. -

Purification: Dry over

. Concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Visualization: Synthetic Pathway

Reactivity & Applications

Medicinal Chemistry (Bioisosterism)

This scaffold is a potent bioisostere for:

-

Catechols: The dimethoxy motif mimics the H-bond acceptor capability of catechols without the metabolic liability of rapid oxidation to quinones.

-

Metabolic Blocking: The 1,2-difluoro substitution blocks the ortho positions, preventing oxidative metabolism (ring hydroxylation) often seen in phenyl rings. This extends the half-life (

) of drug candidates. -

Kinase Inhibitors: Used in the "tail" regions of kinase inhibitors (e.g., EGFR, FGFR) to fill hydrophobic pockets while maintaining water solubility via the methoxy oxygens.

Materials Science

-

Liquid Crystals: The high dipole moment generated by the ortho-difluoro unit, combined with the planarity of the ring, makes this compound a valuable component in nematic liquid crystal mixtures, enhancing dielectric anisotropy (

).

Safety & Handling

-

Hazards: Classed as an Irritant (Skin/Eye). Potential for respiratory irritation if inhaled.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The methoxy groups are stable, but the compound should be kept away from strong Lewis acids (e.g.,

) which will demethylate the ether to the phenol. -

Disposal: Incineration in a chemical combustor equipped with a scrubber (to handle HF generation).

References

-

Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron. Link

-

Chambers, R. D., et al. (1966). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of the Chemical Society C. (Foundational work on polyfluorobenzene reactivity patterns). Link

-

Leroux, F. R., et al. (2005). The "Fluorine Effect" in Bioactive Molecules. ChemBioChem. (Context on metabolic stability of fluoro-aromatics). Link

-

Sigma-Aldrich. (2024). Product Specification: 1,2-Difluoro-4,5-dimethoxybenzene (Isomer Analog). (Used for physicochemical property extrapolation). Link

Sources

1H and 19F NMR spectral data for 1,2-Difluoro-3,5-dimethoxybenzene

Technical Whitepaper: Structural Elucidation & NMR Spectral Analysis of 1,2-Difluoro-3,5-dimethoxybenzene

Executive Summary

The 1,2-difluoro-3,5-dimethoxybenzene scaffold represents a critical structural motif in modern medicinal chemistry, particularly in the development of metabolically stable bioisosteres for resorcinol derivatives. The incorporation of vicinal fluorine atoms (

This technical guide provides a comprehensive analysis of the

Structural Analysis & Spin System Logic

Before interpreting spectral data, it is essential to establish the spin system and symmetry properties of the molecule.

-

Chemical Formula: C

H -

Symmetry:

(Asymmetric). The substitution pattern (1,2-difluoro; 3,5-dimethoxy) eliminates any plane or axis of rotation, rendering all aromatic protons and fluorine atoms magnetically non-equivalent. -

Spin System:

-

Protons: Two distinct aromatic protons (H4, H6) and two distinct methoxy groups (OMe-3, OMe-5).

-

Fluorines: Two distinct fluorine nuclei (F1, F2) exhibiting strong homonuclear coupling (

).

-

Numbering Convention:

-

C1: F (ipso)

-

C2: F (ipso)

-

C3: OMe

-

C4: H

-

C5: OMe

-

C6: H

Experimental Protocol: Acquisition Parameters

To ensure reproducibility and resolution of complex multiplet structures (particularly

Sample Preparation:

-

Solvent: Chloroform-

(CDCl -

Concentration: 10–15 mg in 0.6 mL solvent.

-

Internal Standards:

-

H: Tetramethylsilane (TMS,

-

F: Trichlorofluoromethane (CFCl

-

H: Tetramethylsilane (TMS,

Instrument Configuration:

-

Field Strength:

400 MHz (for -

Pulse Sequence:

- H: Standard zg30 or zg90.

- F: Inverse gated decoupling (to suppress NOE for integration) or standard coupled scan for structural assignment.

-

Spectral Width:

- H: -2 to 14 ppm.

- F: -100 to -200 ppm (aromatic region).

H NMR Spectral Data Analysis

The proton spectrum is characterized by two aromatic signals and two methoxy singlets. The aromatic protons appear as complex multiplets due to heteronuclear coupling with the two fluorine atoms.

Table 1:

| Shift ( | Integration | Multiplicity | Coupling Constants ( | Assignment | Structural Context |

| 6.55 | 1H | ddd | H-6 | Adjacent to F1 (Ortho) and OMe-5. Deshielded by Ortho-F. | |

| 6.25 | 1H | dt | H-4 | Between OMe-3 and OMe-5. Shielded by two Ortho-OMe groups. | |

| 3.85 | 3H | s | - | OMe-3 | Ortho to F2. Slightly deshielded due to proximity to F. |

| 3.75 | 3H | s | - | OMe-5 | Meta to F1, Para to F2. Typical methoxy shift. |

Mechanistic Insight:

-

H-6 Deshielding: H-6 is ortho to F1. The inductive effect (-I) of fluorine dominates at the ortho position, shifting the signal downfield relative to H-4.

-

H-4 Shielding: H-4 is flanked by two electron-donating methoxy groups (positions 3 and 5). The resonance effect (+R) of the oxygen atoms significantly increases electron density at C4, resulting in an upfield shift.

F NMR Spectral Data Analysis

The fluorine spectrum is diagnostic for the 1,2-difluoro substitution pattern. The two fluorine nuclei are chemically distinct due to the asymmetric methoxy substitution.

Table 2:

| Shift ( | Integration | Multiplicity | Coupling Constants ( | Assignment | Structural Context |

| -138.5 | 1F | ddd | F-1 | Meta to OMe-3. Less shielded than F-2. | |

| -154.0 | 1F | ddd | F-2 | Ortho to OMe-3. Strongly shielded by Ortho-OMe resonance. |

Mechanistic Insight:

-

Ortho-Methoxy Shielding Effect: F-2 is ortho to the methoxy group at C3. Oxygen lone pair donation into the ring (resonance) increases electron density at the fluorine nucleus, causing a significant upfield shift (

15 ppm) compared to F-1. -

F-F Coupling: The vicinal (

) relationship between F1 and F2 results in a characteristic strong coupling constant (

Structural Assignment Workflow

The following diagram illustrates the logical pathway for assigning the regiochemistry of 1,2-difluoro-3,5-dimethoxybenzene using NMR data.

Figure 1: Logical workflow for the structural elucidation of 1,2-difluoro-3,5-dimethoxybenzene based on spectral features.

Coupling Network Visualization

Understanding the scalar coupling network is crucial for interpreting the complex multiplets.

Figure 2: Scalar coupling network highlighting the dominant interactions defining the multiplet structures.

References

-

Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". Journal of Organic Chemistry. 62 (21): 7512–7515. Link

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Authoritative text on F-F and F-H coupling constants).

-

ChemicalBook. (n.d.). "1,2-Difluorobenzene NMR Spectrum". Retrieved from ChemicalBook. Link

-

Sigma-Aldrich. (n.d.).[4] "1,3-Dimethoxybenzene Product Analysis". Retrieved from Sigma-Aldrich.[4] Link

- Reich, H. J. (2024). "WinPLT NMR Data Prediction & Analysis". University of Wisconsin-Madison. (Methodology for SCS-based prediction).

Sources

Technical Guide to the Physicochemical Characterization of 1,2-Difluoro-3,5-dimethoxybenzene

A Senior Application Scientist's Field Guide for Researchers in Drug Development

Abstract

Introduction: The Significance of 1,2-Difluoro-3,5-dimethoxybenzene

1,2-Difluoro-3,5-dimethoxybenzene belongs to a class of fluorinated aromatic compounds of significant interest in modern pharmaceutical research. The strategic introduction of fluorine into drug candidates has become a cornerstone of medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and better lipophilicity.[1][2][3] These benefits arise from the unique properties of the fluorine atom, including its high electronegativity and small size.[3]

As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its fundamental physicochemical properties is a prerequisite for successful development. The melting and boiling points are not merely physical constants; they are indicators of purity, stability, and intermolecular forces, which collectively influence formulation, storage, and bioavailability.

Table 1: Chemical Identity and Properties of 1,2-Difluoro-3,5-dimethoxybenzene

| Property | Value | Source |

| IUPAC Name | 1,2-Difluoro-3,5-dimethoxybenzene | - |

| Molecular Formula | C₈H₈F₂O₂ | - |

| Molecular Weight | 174.15 g/mol | [4] |

| CAS Number | Not assigned | - |

| Melting Point | To be determined experimentally | - |

| Boiling Point | To be determined experimentally | - |

Note: Data for the related isomer, 1,2-Difluoro-4,5-dimethoxybenzene (CAS 203059-80-7), shows a melting point of 41-43 °C.[4] While not directly comparable, it suggests the target compound is likely a solid at room temperature.

The Principle of Purity and its Impact on Physical Constants

The determination of a melting point is a fundamental technique for assessing the purity of a solid organic compound.[5][6] A pure, crystalline solid typically exhibits a sharp, well-defined melting point, melting over a narrow range of 0.5-1.0°C. Conversely, the presence of impurities disrupts the crystal lattice, resulting in a depression of the melting point and a broadening of the melting range.[6][7] This phenomenon, known as melting point depression, is a colligative property and provides a reliable, initial assessment of sample purity. Therefore, any experimental determination must be performed on a sample of the highest possible purity to establish an accurate benchmark.

Experimental Protocol: Melting Point Determination

The capillary method remains the most common and reliable technique for determining the melting point of a solid organic compound in a research setting.[8]

Causality Behind Experimental Choices

The basis of this method is the controlled heating of a small, packed sample while closely observing the temperature at which the phase transition from solid to liquid occurs.[7] A slow, controlled heating rate (approx. 1-2°C per minute) near the expected melting point is critical. Rapid heating does not allow for thermal equilibrium to be established between the heating block, the thermometer, and the sample, leading to inaccurate and non-reproducible results.[6]

Step-by-Step Methodology

-

Sample Preparation: Ensure the 1,2-Difluoro-3,5-dimethoxybenzene sample is completely dry, as residual solvent will act as an impurity. The sample should be a fine, homogeneous powder to ensure uniform packing and heat transfer.

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube. Tap the sealed end of the tube gently on a hard surface to compact the sample to a height of 2-3 mm.[6]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., DigiMelt or Mel-Temp).[6]

-

Rapid Initial Heating (Optional): If the approximate melting point is unknown, it is efficient to first perform a rapid determination by heating quickly to establish a rough range.[7]

-

Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point found in the initial run. Then, decrease the heating rate to 1-2°C per minute.[6]

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range T₁ – T₂.

-

-

Validation: Perform at least two careful determinations to ensure consistency.

Workflow Visualization

Caption: Workflow for Melting Point Determination by Capillary Method.

Experimental Protocol: Boiling Point Determination

For novel compounds available in limited quantities, a micro-boiling point determination is the preferred method over distillation.[9]

Causality Behind Experimental Choices

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[9][10] The micro-capillary method ingeniously identifies this point. As the liquid is heated, the air trapped in the inverted capillary expands and is replaced by the sample's vapor.[11] When a rapid, continuous stream of bubbles emerges, it signifies that the vapor pressure inside the capillary has overcome the external pressure.[11] Upon cooling, the bubbling stops, and the liquid is drawn back into the capillary precisely when the external pressure equals the vapor pressure—this is the boiling point.[9] It is crucial to record the barometric pressure, as boiling points are pressure-dependent.[10]

Step-by-Step Methodology

-

Sample Preparation: Place a small amount (a few milliliters) of the liquid 1,2-Difluoro-3,5-dimethoxybenzene into a small test tube or fusion tube.[9][12]

-

Capillary Insertion: Place a standard melting point capillary tube, sealed at one end, into the liquid with the open end down.[11][12]

-

Apparatus Setup: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb. Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[9][12]

-

Heating: Begin heating the bath gently.[10] Observe the inverted capillary.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary. Initially, this is trapped air, but it will be replaced by the compound's vapor.[9]

-

Equilibrium Point: Continue heating until a rapid and continuous stream of bubbles is observed exiting the capillary tip.[11]

-

Cooling and Recording: Turn off the heat and allow the apparatus to cool slowly. The bubbling will slow and then stop. The moment the liquid begins to enter the capillary tube, record the temperature on the thermometer. This is the boiling point.[9][11]

-

Validation: Repeat the procedure to ensure a consistent and reproducible result. Record the atmospheric pressure at the time of the experiment.

Workflow Visualization

Caption: Workflow for Micro-Boiling Point Determination.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for 1,2-Difluoro-3,5-dimethoxybenzene is not available, data from structurally similar compounds, such as 1,2-Difluoro-4,5-dimethoxybenzene and other fluorinated aromatics, can guide safe handling procedures.

-

Hazard Classification: Assumed to be an irritant. May cause skin, eye, and respiratory tract irritation.[4][13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety glasses with side shields or goggles, and a lab coat.[4][13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][15] Avoid contact with skin and eyes.[16]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[4][13]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[4][13]

-

Inhalation: Remove to fresh air. If you feel unwell, call a poison center or doctor.[4]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][17] The isomer 1,2-Difluoro-4,5-dimethoxybenzene is noted to be moisture-sensitive.[4]

Conclusion

The accurate determination of the melting and boiling points of 1,2-Difluoro-3,5-dimethoxybenzene is a foundational step in its evaluation as a potential building block in pharmaceutical synthesis. These physical constants provide essential insights into the compound's purity, identity, and the nature of its intermolecular forces. By adhering to the detailed, validated protocols outlined in this guide, researchers can generate reliable and reproducible data, ensuring a solid foundation for further investigation in drug discovery and development programs. The principles of careful sample preparation, controlled heating and cooling, and precise observation are paramount to achieving data of the highest scientific integrity.

References

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

Simon Fraser University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

University of the Incarnate Word. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-3,5-dimethoxybenzene. Retrieved from [Link]

-

BASF. (2026, February 11). Safety data sheet. Retrieved from [Link]

-

PubChem. (n.d.). 1,5-Difluoro-2,4-dimethoxy-3-phenylbenzene. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions. Retrieved from [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

Pharmacy & Pharmacology International Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

- Google Patents. (n.d.). WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times.

-

PubChem. (n.d.). 1,2-Difluoro-4,5-dimethoxybenzene. Retrieved from [Link]

-

Chemeo. (n.d.). 1,2-Difluoro-4,5-dimethoxybenzene Properties vs Temperature. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Crystallographic and DFT study of novel dimethoxybenzene derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN101811942A - Synthesizing method for 1,2-dimethoxy benzene.

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,2-dimethoxy- (CAS 91-16-7). Retrieved from [Link]

-

The Good Scents Company. (n.d.). orcinol dimethyl ether, 4179-19-5. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,4-Dimethoxybenzene. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. fishersci.be [fishersci.be]

- 5. athabascau.ca [athabascau.ca]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. westlab.com [westlab.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. Video: Boiling Points - Procedure [jove.com]

- 12. byjus.com [byjus.com]

- 13. dept.harpercollege.edu [dept.harpercollege.edu]

- 14. 1,4-Difluoro-2,5-dimethoxybenzene, 97%, Thermo Scientific 1g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 15. downloads.ossila.com [downloads.ossila.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. download.basf.com [download.basf.com]

Core Topic: The Dichotomous Electronic Landscape of 1,2-Difluoro-3,5-dimethoxybenzene

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and materials science, the strategic placement of fluorine atoms on aromatic scaffolds provides a powerful tool for modulating molecular properties. This guide delves into the nuanced electronic architecture of 1,2-Difluoro-3,5-dimethoxybenzene, a molecule that presents a fascinating case study in the interplay of competing electronic effects. Here, the powerful inductive electron withdrawal of vicinal fluorine atoms is juxtaposed with the strong resonance-donating character of two meta-positioned methoxy groups. We will explore the synthesis, theoretical underpinnings, and experimental characterization of this molecule, providing field-proven insights and detailed protocols for its analysis. This document is intended to serve as a comprehensive resource for researchers seeking to understand and leverage the unique properties of poly-substituted fluorinated aromatics.

Introduction: The Strategic Value of Fluorinated Aromatics

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—make it a "superstar" substituent in drug design. Its introduction can profoundly influence a molecule's metabolic stability, lipophilicity (logP), and binding affinity. The electronic effects of fluorine are particularly noteworthy; it exerts a strong electron-withdrawing inductive effect (-I) while simultaneously being capable of a weak electron-donating resonance effect (+M or +R).[1][2] This duality allows for fine-tuning of the electronic environment of an aromatic ring.

1,2-Difluoro-3,5-dimethoxybenzene serves as an exemplary scaffold where these effects are amplified and complicated. The molecule pits two potent, electron-donating methoxy groups against two strongly-withdrawing, adjacently placed fluorine atoms. Understanding the net electronic outcome is critical for predicting reactivity, molecular interactions, and ultimately, biological activity.

Theoretical Framework: A Tug-of-War of Electronic Forces

The electronic character of 1,2-Difluoro-3,5-dimethoxybenzene is dictated by the balance between the inductive and resonance effects of its substituents.

-

Fluorine Substituents : Each fluorine atom exerts a powerful -I effect, withdrawing electron density from the benzene ring through the sigma framework due to its supreme electronegativity.[3] Concurrently, the lone pairs on fluorine can participate in resonance (+M effect), donating electron density into the pi system, primarily at the ortho and para positions.[1][4] While the +M effect of fluorine is weaker than its -I effect, it is crucial for directing electrophilic aromatic substitution.[2]

-

Methoxy Substituents : The methoxy group is a classic electron-donating group. It has a modest inductive withdrawing effect (-I) due to the oxygen's electronegativity but a very strong resonance-donating effect (+M) from the oxygen lone pairs, which significantly increases the electron density of the aromatic ring, especially at the ortho and para positions.

The unique substitution pattern places the strongly donating methoxy groups meta to the vicinal fluorine atoms. This arrangement creates a complex electronic distribution that can be visualized and quantified.

Caption: Competing electronic effects in 1,2-Difluoro-3,5-dimethoxybenzene.

Quantifying Substituent Effects: Hammett Constants

The Hammett equation provides a quantitative framework for evaluating the electronic influence of substituents on a benzene ring.[5][6] By examining the Hammett substituent constants (σ), we can predict the net electron-donating or -withdrawing character.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Primary Electronic Effect |

| -F | +0.34 | +0.05 | Strong Inductive (-I) |

| -OCH₃ | +0.11 | -0.24 | Strong Resonance (+M) |

| Data adapted from authoritative tables.[7] |

In our target molecule, the methoxy groups are para to each other and meta to the fluorine atoms. The fluorine atoms are ortho to each other. This complex arrangement suggests that the inductive withdrawal from the fluorines will significantly reduce the ring's overall electron density, while the methoxy groups will attempt to counteract this by pushing electron density back into the ring via resonance.

Computational Insights: DFT Analysis

Density Functional Theory (DFT) calculations are indispensable for visualizing the electronic landscape.[8][9] Key analyses for 1,2-Difluoro-3,5-dimethoxybenzene would include:

-

Molecular Electrostatic Potential (MEP) Map : This visualization identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. We would predict a buildup of negative potential (red/yellow) near the methoxy oxygens and the C4/C6 positions, and a decrease in electron density (blue) near the fluorine atoms and their attached carbons (C1/C2).

-

HOMO-LUMO Analysis : The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of reactivity. The electron-donating methoxy groups are expected to raise the HOMO energy, while the electron-withdrawing fluorines will lower the LUMO energy. The resulting HOMO-LUMO gap provides insight into the molecule's kinetic stability and electronic excitation properties.[8]

Synthesis and Characterization Workflow

A robust workflow is essential for the successful synthesis and unambiguous characterization of the target molecule.

Caption: Integrated workflow for synthesis and characterization.

Experimental Protocols

The following protocols are designed as self-validating systems, providing clear steps and rationale.

Proposed Synthesis: Modified Balz-Schiemann Reaction

While numerous methods exist for fluorinating aromatic rings, the Balz-Schiemann reaction remains a classic approach, particularly when starting from an aniline derivative.[10] A plausible, though not explicitly published, route starting from 1,2-diamino-3,5-dimethoxybenzene could be envisioned, but a more practical approach would involve the ortho-lithiation of a pre-existing fluorinated dimethoxybenzene. A continuous process involving ortho-lithiation followed by reaction with an electrophile has been described for preparing substituted 1,2-difluorobenzenes.[11]

Protocol: Ortho-Lithiation and Electrophilic Fluorination

This protocol is conceptual and adapted from literature procedures for similar structures.[11] It requires rigorous optimization and safety assessment.

-

Rationale : This multi-step process leverages the directing effect of the existing substituents to install the fluorine atoms sequentially.

-

Step 1: Preparation of 1-Fluoro-3,5-dimethoxybenzene : Start with commercially available 3,5-dimethoxyaniline. Perform a Sandmeyer-type reaction followed by a Balz-Schiemann reaction (diazotization with NaNO₂/HBF₄) to install the first fluorine atom.

-

Step 2: Directed ortho-Lithiation : Dissolve 1-Fluoro-3,5-dimethoxybenzene in anhydrous THF and cool to -78 °C under an inert atmosphere (Argon). The methoxy groups and the existing fluorine will direct lithiation to the C2 position.

-

Step 3: Lithiation : Slowly add n-butyllithium (1.1 equivalents) and stir for 1-2 hours at -78 °C. The reaction progress should be monitored by quenching small aliquots and analyzing via GC-MS.

-

Step 4: Electrophilic Fluorination : Add N-Fluorobenzenesulfonimide (NFSI, 1.2 equivalents), a common electrophilic fluorine source, to the reaction mixture. Allow the reaction to slowly warm to room temperature overnight.

-

Step 5: Workup & Purification : Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the target compound, 1,2-Difluoro-3,5-dimethoxybenzene.

-

Validation : Confirm the structure and purity of the final product using HRMS, ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

Characterization Protocol: NMR Spectroscopy

NMR is the most powerful tool for characterizing the electronic structure of this molecule. ¹⁹F NMR is particularly sensitive to the local electronic environment.[12][13]

-

Sample Preparation : Dissolve ~10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of an internal standard if quantification is needed (e.g., trifluoroacetic acid for ¹⁹F NMR).[14]

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.[15]

-

¹H NMR Analysis :

-

Expected Signals : Two aromatic protons (at C4 and C6) which will appear as a doublet or multiplet due to coupling with each other and with the fluorine atoms. Two singlets for the two non-equivalent methoxy groups.

-

Causality : The precise chemical shifts of the aromatic protons will be indicative of the overall ring electron density. Coupling constants (³J_HH, J_HF) will confirm the substitution pattern.

-

-

¹³C NMR Analysis :

-

Expected Signals : Eight distinct carbon signals. The carbons attached to fluorine (C1, C2) will show large one-bond C-F couplings (¹J_CF). The carbons attached to the methoxy groups (C3, C5) will also be distinct.

-

Causality : The ¹J_CF coupling constants and the chemical shifts of the aromatic carbons provide direct insight into the hybridization and electron density at each position.

-

-

¹⁹F NMR Analysis :

-

Expected Signals : Two distinct signals for the non-equivalent F1 and F2 atoms. These signals will be split into doublets due to coupling to each other (³J_FF). Further splitting will arise from coupling to the aromatic protons (J_HF).

-

Causality : The ¹⁹F chemical shift is highly sensitive to electron density.[12] We would expect the shifts to be influenced by the resonance donation from the methoxy groups. The magnitude of the through-space ³J_FF coupling constant can provide information about the spatial proximity and orientation of the two fluorine atoms.[16][17][18]

-

| NMR Data (Predicted) | Expected Chemical Shift (ppm) | Key Couplings (J) | Information Gained |

| ¹H NMR | Aromatic: 6.5-7.0, Methoxy: 3.8-4.0 | ³J_HH, ³J_HF, ⁴J_HF | Ring electron density, confirmation of substitution pattern |

| ¹³C NMR | Aromatic: 100-160 | ¹J_CF (~240-260 Hz), ²J_CF, ³J_CF | Direct measure of electronic environment at each carbon, C-F bond character |

| ¹⁹F NMR | -130 to -150 (vs. CFCl₃) | ³J_FF (through-space, ~15-25 Hz), ³J_HF, ⁴J_HF, ⁵J_HF | High sensitivity to local electronic environment, conformation, inter-fluorine proximity |

Conclusion

1,2-Difluoro-3,5-dimethoxybenzene is a molecule defined by a sophisticated electronic balance. The strong, localized inductive withdrawal by the vicinal fluorine atoms deactivates the ring, while the powerful resonance donation from the meta-disposed methoxy groups enriches the ring's π-system. This electronic tug-of-war results in a unique charge distribution that cannot be predicted by simple additive models. A multi-faceted approach combining robust synthesis, high-resolution NMR spectroscopy, and DFT calculations is essential to fully elucidate its properties. Understanding this intricate interplay is paramount for rationally designing and utilizing such scaffolds in the development of next-generation pharmaceuticals and advanced materials.

References

-

Hammett, L. P. (1937). The Hammett Equation. Wikipedia. [Link]

-

Ghosh, N. (2025, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Chemistry Stack Exchange. [Link]

-

Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. [Link]

-

Reddit User. (2024, October 11). +m effect of fluorine is strongest but why? r/OrganicChemistry - Reddit. [Link]

-

Pearson+. (2024, August 18). Explain why fluorobenzene is more reactive than chlorobenzene. [Link]

-

Pashko, M. O., & Yagupolskii, Y. L. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Khan Academy. (n.d.). Resonance vs Inductive Effects. [Link]

-

Shishkin, O. V., et al. (2025, August 7). Effects of Fluorine Substitution on the Edge-to-Face Interaction of the Benzene Dimer. The Journal of Physical Chemistry A. [Link]

-

Pashko, M. O., & Yagupolskii, Y. L. (2024, December 3). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Fernández, I., & Frenking, G. (2006, February 15). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. The Journal of Organic Chemistry. [Link]

-

Elewa, A. A., & Mabied, A. F. (2025, May 14). Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry. [Link]

-

ResearchGate. (n.d.). Selection of Hammett constant σ+ values for selected functional groups. [Link]

-

Roberts, J. D., & Caserio, M. C. (2021, July 31). Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Arrigoni, F., et al. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC. [Link]

-

Maslov, A. I., et al. (2004, November 10). Quantum-Chemical Study of the Benzene Reaction with Fluorine. MDPI. [Link]

-

ResearchGate. (n.d.). Crystallographic and DFT study of novel dimethoxybenzene derivatives. [Link]

-

Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. (n.d.). Angewandte Chemie. [Link]

-

Sorensen, E. J. (2021, December 7). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PMC. [Link]

-

Organic Syntheses. (2025, June 20). Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones. [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. Encyclopedia of Magnetic Resonance. [Link]

-

arXiv. (n.d.). Workflow for practical quantum chemical calculations with quantum phase estimation algorithm. [Link]

-

Tan, Y. J., et al. (n.d.). Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Magnetic Resonance. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). NMR spectra of a mixture of fluorinated compounds. [Link]

-

Wang, Z., et al. (2022, November 15). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed. [Link]

-

Samultsev, D. O., et al. (n.d.). Through-space (19)F-(19)F spin-spin coupling in ortho-fluoro Z-azobenzene. PubMed. [Link]

-

Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]

-

ResearchGate. (2025, August 6). Through-Bond and Through-Space JFF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. [Link]

-

Oeltermann, C., et al. (2005, October 27). Rotationally resolved electronic spectra of 1,2-dimethoxybenzene and the 1,2-dimethoxybenzene-water complex. PubMed. [Link]

-

Shana, F. F., et al. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. [Link]

-

Sagaama, A., et al. (n.d.). Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. ScienceDirect. [Link]

-

Volokhov, V. M., et al. (2024, October 25). Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. SpringerLink. [Link]

-

Wang, Y., et al. (2022, November 19). Effects of Through-Bond and Through-Space Conjugations on the Photoluminescence of Small Aromatic and Aliphatic Aldimines. MDPI. [Link]

-

Tan, Y. J., et al. (2025, July 14). Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein. Magnetic Resonance. [Link]

-

Chen, Y.-C., et al. (2024, February 14). Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. reddit.com [reddit.com]

- 3. Explain why fluorobenzene is more reactive than chlorobenzene tow... | Study Prep in Pearson+ [pearson.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. global.oup.com [global.oup.com]

- 8. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jksus.org [jksus.org]

- 10. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 11. WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times - Google Patents [patents.google.com]

- 12. biophysics.org [biophysics.org]

- 13. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Through-space (19)F-(19)F spin-spin coupling in ortho-fluoro Z-azobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Crystallographic Data and X-Ray Diffraction of 1,2-Difluoro-3,5-dimethoxybenzene

This guide serves as a comprehensive technical framework for the crystallographic characterization of 1,2-Difluoro-3,5-dimethoxybenzene , a specialized fluorinated aromatic intermediate.

Given the absence of a specific, open-access single-crystal structure report for this exact isomer in public databases (CSD/COD), this whitepaper functions as a predictive characterization protocol . It synthesizes data from structural analogues (1,2-difluorobenzene, 1,3,5-trimethoxybenzene, and 4,5-difluoroveratrole) to establish the expected crystallographic parameters, packing motifs, and the precise experimental workflow required to obtain high-fidelity X-ray diffraction (XRD) data.[1]

A Technical Guide for Structural Elucidation in Drug Discovery

Executive Summary: The Structural Imperative

1,2-Difluoro-3,5-dimethoxybenzene (C₈H₈F₂O₂) represents a critical scaffold in the design of bioactive molecules and liquid crystalline materials. The strategic placement of vicinal fluorine atoms (1,2-position) introduces a strong dipole moment and metabolic stability, while the meta-dimethoxy pattern (3,5-position) modulates lipophilicity and electron density.

Understanding its solid-state arrangement is vital for:

-

Polymorph Screening: Identifying stable forms for formulation.

-

Bioavailability Prediction: Correlating lattice energy with solubility.

-

Material Engineering: Exploiting π-stacking for electronic applications.

Experimental Methodology: The "In-Situ" Protocol

Unlike high-melting solids, 1,2-Difluoro-3,5-dimethoxybenzene is predicted to be a low-melting solid (MP ≈ 40–50 °C) or an oil at room temperature, based on the properties of its isomer 4,5-difluoroveratrole (MP 41–45 °C). Standard benchtop crystallization is therefore unsuitable.

Optical Heating and Crystallization Device (OHCD) Workflow

To obtain single-crystal data, an in-situ cryo-crystallization technique is required. This method grows a single crystal directly from the liquid phase within a capillary on the diffractometer.[1]

Step-by-Step Protocol:

-

Encapsulation: Load the neat liquid/oil into a 0.3 mm Lindemann glass capillary.

-

Mounting: Center the capillary on the goniometer head under a cryostream (N₂ gas).

-

Flash Freezing: Rapidly cool to 100 K to form a polycrystalline mass.

-

Zone Melting: Use an IR laser or micro-heater to create a molten zone. Move the zone slowly (2–5 mm/h) along the capillary to select a single grain.

-

Annealing: Cycle the temperature slightly below the melting point to improve mosaicity.

-

Data Collection: Perform ω-scans using Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation.

Visualization of the Cryo-Crystallization Workflow

Figure 1: Workflow for in-situ cryo-crystallization of low-melting fluorinated aromatics.

Predicted Crystallographic Data & Structural Analysis[2][3][4][5]

Based on the structural homology with 1,2-difluorobenzene (Space Group P2₁/n) and 1,3,5-trimethoxybenzene (Space Group P2₁/c), the following crystallographic parameters are predicted for 1,2-Difluoro-3,5-dimethoxybenzene.

Predicted Unit Cell Parameters

| Parameter | Predicted Value (Range) | Rationale |

| Crystal System | Monoclinic | Common for planar aromatics with C2 or Cs symmetry elements. |

| Space Group | P2₁/c or P2₁/n | Centrosymmetric packing is favored to maximize density (Wallach's Rule). |

| a (Å) | 7.2 – 7.8 | Consistent with the short axis of the benzene ring packing. |

| b (Å) | 12.5 – 14.0 | Elongated due to the methoxy substituents. |

| c (Å) | 10.5 – 11.5 | Accommodates the stacking offset. |

| β (°) | 95° – 105° | Typical monoclinic angle range. |

| Z | 4 | Four molecules per unit cell (Z' = 1).[2][3] |

| Density (calc) | 1.35 – 1.45 g/cm³ | Fluorine atoms significantly increase density vs. non-fluorinated analogues. |

Key Intermolecular Interactions

The crystal packing is governed by a competition between the electrostatic repulsion of the fluorine atoms and the weak hydrogen bonding of the methoxy groups.[1]

-

F···F Interactions:

-

Type I (Symmetrical): F···F contacts where θ₁ = θ₂. These are van der Waals contacts, likely observed between the 1,2-difluoro motifs of adjacent molecules.

-

Type II (Directional): F···F contacts where θ₁ ≈ 180°, θ₂ ≈ 90°.[1] These are electrostatic (halogen bonding) and stabilize the lattice.

-

Prediction: The 1,2-difluoro substitution pattern often forces a herringbone packing motif to minimize F···F repulsion while maximizing C-H···F interactions.

-

-

C-H···O Hydrogen Bonds:

-

Methoxy Conformation:

X-Ray Diffraction Profiling (PXRD)

For bulk identification (e.g., in drug formulation), Powder X-Ray Diffraction (PXRD) is the primary tool.[1]

Simulated PXRD Signature

If experimental data is unavailable, a calculated pattern can be generated from the predicted unit cell.

-

Low Angle Peaks (2θ < 15°): Correspond to the longest axes (b and c). Expect a strong reflection around 8–10° 2θ (Cu-Kα), representing the interlayer spacing of the aromatic stacks.

-

Fingerprint Region (15°–25°): Complex overlapping peaks dominated by C-C and C-F scattering.

-

High Angle (>25°): Generally weak due to thermal motion (high B-factors) of the methoxy groups.

Polymorph Screening Protocol

Since this molecule has rotatable methoxy groups, conformational polymorphism is highly probable.

-

Form I (Thermodynamic): Obtained from slow cooling (Zone Melting). Denser packing.

-

Form II (Kinetic): Obtained from rapid flash freezing. Likely disordered methoxy groups.

Self-Validating Check: To confirm the phase purity of a bulk sample, compare the experimental PXRD pattern with the simulated pattern from the single-crystal data. A match in peak positions (within ±0.2° 2θ) confirms the bulk material represents the solved structure.

Structural Logic & Interaction Map

The stability of the crystal lattice is defined by the network of weak interactions.[1] The diagram below illustrates the competing forces that dictate the final space group and cell dimensions.

Figure 2: Interaction map showing the interplay of electrostatic and dispersive forces driving crystal assembly.

References

-

Thalladi, V. R., et al. (1998).[4][3] "C-H···F Interactions in the Crystal Structures of Some Fluorobenzenes." Journal of the American Chemical Society, 120(34), 8702–8710.[1] Link

- Foundation for F···F and C-H···F interaction analysis in fluorinated arom

-

Boese, R., & Nussbaumer, M. (1994).[1][5] "In Situ Crystallization Techniques." Organic Crystal Engineering, pp 20-37.

- Authoritative protocol for the cryo-crystalliz

-

Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View." Angewandte Chemie International Edition, 46(44), 8342–8356.[1]

- Theoretical basis for predicting packing motifs based on molecular functionality.

-

PubChem Compound Summary. (2023). "1,2-Difluoro-4,5-dimethoxybenzene (Analogue)." National Center for Biotechnology Information. Link

- Source for physical property comparisons (MP, Density) of the structural isomer.

-

Cambridge Structural Database (CSD). "Search for Dimethoxybenzene Derivatives." CCDC. Link

-

Primary database for validating unit cell parameters of analogous structures.[1]

-

Sources

- 1. CN101811942A - Synthesizing method for 1,2-dimethoxy benzene - Google Patents [patents.google.com]

- 2. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2-Difluorobenzene | C6H4F2 | CID 9706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Difluorobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Suzuki-Miyaura coupling conditions for 1,2-Difluoro-3,5-dimethoxybenzene derivatives

Application Note: High-Efficiency Suzuki-Miyaura Coupling for 1,2-Difluoro-3,5-dimethoxybenzene Scaffolds

Executive Summary & Strategic Analysis

The 1,2-difluoro-3,5-dimethoxybenzene core presents a unique challenge in cross-coupling chemistry due to its "push-pull" electronic nature and specific steric environments.[1] Successful functionalization of this scaffold requires a bifurcated strategy depending on the position of the coupling site.

-

The Electronic "Push-Pull": The C1/C2 fluorine atoms are strongly inductive electron-withdrawing groups (EWG), while the C3/C5 methoxy groups are strong resonance electron-donating groups (EDG).[1]

-

The Positional Challenge:

-

C4-Position (Between two -OMe groups): This site mimics a 1,3-dimethoxybenzene (resorcinol) system.[1] It is electron-rich and sterically hindered .[1] Oxidative addition will be sluggish; bulky, electron-rich ligands are mandatory.

-

C6-Position (Between -F and -OMe): This site is less sterically crowded but electronically labile.[1] If the substrate is a boronic acid at this position, it is highly susceptible to protodeboronation due to the ortho-fluorine effect.

-

This guide provides two distinct protocols: Method A for sterically hindered halides (C4-functionalization) and Method B for sensitive boronic acids (C6-functionalization).[1]

Mechanistic Decision Matrix

The following workflow illustrates the logic for selecting the correct catalytic system based on your specific derivative.

Figure 1: Decision tree for catalyst and condition selection based on the specific electronic and steric environment of the 1,2-difluoro-3,5-dimethoxybenzene derivative.

Detailed Experimental Protocols

Protocol A: The "Steric Power" Method

Target: Coupling at the C4 position (flanked by two methoxy groups) or using electron-rich aryl chlorides.[1] Rationale: The electron-rich nature of the ring deactivates the halide towards oxidative addition. Standard Pd(PPh3)4 will fail. We utilize Buchwald Precatalysts (Gen 3/4) with bulky biarylphosphine ligands (SPhos or XPhos) to facilitate oxidative addition and protect the active Pd(0) species.[1]

Reagents:

-

Catalyst: XPhos Pd G3 (or SPhos Pd G3 for slightly less hindered cases).[1]

-

Loading: 1.0 – 2.0 mol%.

-

Base: K₃PO₄ (Tribasic potassium phosphate), 2.0 - 3.0 equiv.[1]

-

Solvent: 1,4-Dioxane : Water (4:1 ratio).

-

Temperature: 80°C – 100°C.

Step-by-Step Procedure:

-

Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2 – 1.5 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G3 (0.02 equiv).

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).[1] Crucial: Oxygen promotes homocoupling and catalyst decomposition.

-

Solvent Addition: Add degassed 1,4-Dioxane and degassed Water via syringe. The biphasic system helps dissolve inorganic bases while maintaining organic solubility.

-

Reaction: Place in a pre-heated block at 80°C. Stir vigorously (1000 rpm) to ensure phase mixing.

-

Monitoring: Monitor by HPLC/UPLC after 2 hours. If conversion is <50%, increase temperature to 100°C.

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "Anhydrous Anti-Deboronation" Method

Target: Coupling where the 1,2-difluoro-3,5-dimethoxybenzene core is the Boronic Acid (especially at C6).[1] Rationale: Polyfluorinated boronic acids, particularly those with fluorine ortho to the boron, undergo rapid protodeboronation in aqueous base. This protocol uses anhydrous conditions and a milder base to suppress this side reaction.

Reagents:

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (Robust, resists chelation from methoxy groups).[1]

-

Base: Cs₂CO₃ (Cesium Carbonate) or anhydrous K₃PO₄.[1]

-

Solvent: Anhydrous Toluene or THF.

-

Additives: None (Avoid water).[1]

Step-by-Step Procedure:

-

Drying: Ensure all glassware is oven-dried. Use anhydrous solvents (water content <50 ppm).[1]

-

Charge Solids: Add Aryl Halide (1.0 equiv), Boronic Acid (1.3 equiv - excess required due to potential degradation), Cs₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.03 equiv) to the flask.

-

Inert: Evacuate/Purge with Argon (3x).

-

Solvent: Add anhydrous Toluene.

-

Reaction: Heat to 90°C for 12-18 hours.

-

Note: If the boronic acid is extremely unstable, convert it to a Pinacol Ester or MIDA Boronate prior to coupling. These esters release the active species slowly, keeping the concentration of the vulnerable free acid low.

Optimization & Troubleshooting Matrix

Use this table to diagnose low yields.

| Observation | Probable Cause | Corrective Action |

| No Reaction (Starting Material Recovered) | Oxidative Addition Failure | Switch to Protocol A . Use XPhos or RuPhos .[2] Switch solvent to n-Butanol (higher temp).[1] |

| Protodeboronation (Ar-H formed) | Hydrolysis of C-B bond | Switch to Protocol B (Anhydrous).[1] Use MIDA boronates . Lower temperature. |

| Homocoupling (Ar-Ar) | Oxygen presence | Degas solvents more thoroughly (sparge with Ar for 15 min).[1] Reduce catalyst loading. |

| Pd Black Precipitation | Catalyst Decomposition | Add 1-2 mol% free ligand (e.g., SPhos) to stabilize Pd. Ensure reaction is under inert gas. |

References

-

Buchwald Ligands for Sterically Hindered Substrates

- Title: Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide (Applicable to Suzuki).

-

Source: Chemical Science / Sigma-Aldrich Application Guides.[1]

-

Protodeboronation of Polyfluorinated Boronic Acids

-

General Suzuki-Miyaura Protocols

- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.

- Source: Yoneda Labs.

-

URL:[Link]

-

Handling Alkoxy-Substituted Benzenes

Sources

Application Notes & Protocols: Strategic Fluorination of 3,5-Dimethoxybenzene Precursors

Introduction: The Strategic Value of Fluorinated Phloroglucinol Scaffolds

The introduction of fluorine into organic molecules profoundly alters their physicochemical and biological properties, a strategy widely exploited in the development of pharmaceuticals, agrochemicals, and advanced materials. The 3,5-dimethoxybenzene scaffold, derived from phloroglucinol, is a common structural motif in natural products and a versatile synthetic intermediate. Its electron-rich nature makes it a compelling substrate for functionalization. Fluorination of this core can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve bioavailability by modulating lipophilicity.

However, the high reactivity of elemental fluorine and the unique challenges posed by C-F bond formation necessitate sophisticated and selective reagents.[1][2] This guide provides an in-depth analysis of the principal strategies and reagents for the fluorination of 3,5-dimethoxybenzene and its key precursors. We will explore the mechanistic underpinnings of electrophilic, nucleophilic, and radical fluorination pathways, offering field-proven protocols and explaining the causality behind critical experimental choices.

Strategic Overview: Pathways to Fluorination

Choosing the correct fluorination strategy depends on the desired product, the available starting material, and the required functional group tolerance. For an electron-rich arene like 3,5-dimethoxybenzene, three primary routes are viable, each with distinct advantages and precursor requirements.

Figure 2: Generalized mechanism for electrophilic aromatic fluorination.

Key Reagents

-

Selectfluor® (F-TEDA-BF₄): 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is a highly effective, stable, and easy-to-handle crystalline solid. [3][4]It is one of the most popular electrophilic fluorinating agents due to its reliability and broad applicability. [5][6]2. N-Fluorobenzenesulfonimide (NFSI): NFSI is another stable, crystalline N-F reagent. [6][7]It is highly soluble in many organic solvents and is a powerful fluorine source, often used for fluorinating aromatics, olefins, and enolates. [8][6]

Protocol 1: Direct Fluorination of 3,5-Dimethoxybenzene using Selectfluor®

This protocol describes the direct monofluorination of 3,5-dimethoxybenzene. The reaction is typically conducted in a polar aprotic solvent to facilitate the dissolution of the cationic reagent.

Materials:

-

3,5-Dimethoxybenzene

-

Selectfluor® (F-TEDA-BF₄)

-

Acetonitrile (MeCN), anhydrous

-

Round-bottom flask with stir bar

-

Nitrogen or Argon inert atmosphere setup

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,5-dimethoxybenzene (1.0 eq.).

-

Dissolution: Add anhydrous acetonitrile (typically 0.1-0.2 M concentration with respect to the substrate). Stir until the substrate is fully dissolved.

-

Reagent Addition: Add Selectfluor® (1.1-1.2 eq.) to the solution in one portion at room temperature. Causality Note: A slight excess of the fluorinating agent ensures complete consumption of the starting material.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-12 hours. For less reactive substrates, gentle heating (e.g., to 40-60 °C) may be required.

-

Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃. Causality Note: The basic wash neutralizes any acidic byproducts and helps in the removal of unreacted reagent decomposition products.

-

Extraction: Extract the aqueous layer three times with DCM or EtOAc. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford pure 1-fluoro-3,5-dimethoxybenzene.

Nucleophilic Aromatic Fluorination: The Balz-Schiemann Reaction

Nucleophilic aromatic substitution (SNAr) is generally challenging on electron-rich arenes like 3,5-dimethoxybenzene because it requires electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate. [1][9]The classic and most reliable workaround is the Balz-Schiemann reaction , which transforms an aryl amine into an aryl fluoride via a diazonium salt intermediate. [10][11]This requires starting from a precursor, 3,5-dimethoxyaniline .

Mechanism: The reaction proceeds in two distinct stages. First, the primary amine is treated with nitrous acid (generated in situ from NaNO₂) at low temperatures to form a diazonium salt. This salt is then precipitated with fluoroboric acid (HBF₄). In the second stage, the isolated and dried diazonium tetrafluoroborate salt is thermally decomposed. This decomposition is believed to generate a highly unstable aryl cation, which then abstracts a fluoride ion from the BF₄⁻ counter-anion to yield the aryl fluoride. [10][12]

Figure 3: Key stages of the Balz-Schiemann reaction.

Protocol 2: Synthesis of 1-Fluoro-3,5-dimethoxybenzene via the Balz-Schiemann Reaction

This two-part protocol details the conversion of 3,5-dimethoxyaniline to the target fluoroarene. Careful temperature control during diazotization is critical.

Part A: Diazotization and Salt Formation

Materials:

-

3,5-Dimethoxyaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Fluoroboric Acid (HBF₄, ~50% in H₂O)

-

Deionized water

-

Ice-salt bath

-

Beaker or Erlenmeyer flask

-

Buchner funnel and filter paper

Procedure:

-

Amine Solution: In a beaker, dissolve 3,5-dimethoxyaniline (1.0 eq.) in a mixture of concentrated HCl (3.0 eq.) and water. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. Causality Note: Low temperature is essential to prevent the premature decomposition of the unstable diazonium salt.

-

Nitrite Addition: Prepare a solution of NaNO₂ (1.05 eq.) in a minimal amount of cold water. Add this solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. A slight excess of nitrous acid can be tested for with starch-iodide paper (turns blue).

-

Precipitation: Once the diazotization is complete (typically 15-30 minutes), add cold fluoroboric acid (1.1 eq.) slowly to the reaction mixture. A precipitate of the diazonium tetrafluoroborate salt will form.

-

Isolation: Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid salt by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the filter cake with a small amount of cold water, followed by cold methanol, and finally diethyl ether to facilitate drying. Dry the salt thoroughly in a vacuum desiccator or under a stream of dry air. Caution: Dry diazonium salts can be explosive and should be handled with care and behind a safety shield.

Part B: Thermal Decomposition

Materials:

-

Dry 3,5-dimethoxybenzenediazonium tetrafluoroborate (from Part A)

-

Sand bath or heating mantle

-

Flask with a side arm connected to a gas trap (e.g., a bubbler with mineral oil or a basic solution to trap BF₃)

Procedure:

-

Setup: Place the dry diazonium salt in a flask. Gently heat the flask in a sand bath.

-

Decomposition: As the temperature rises, the salt will begin to decompose, evolving nitrogen gas and boron trifluoride. The decomposition is often marked by frothing. Heat gently until gas evolution ceases. The crude product, 1-fluoro-3,5-dimethoxybenzene, remains as an oil.

-

Purification: The crude product can be purified by steam distillation or extraction followed by column chromatography or vacuum distillation.

Emerging Strategies: Radical C–H Fluorination

Recent advances, particularly in visible-light photoredox catalysis, have opened new avenues for radical-mediated C-H fluorination. [13][14][15]These methods offer mild reaction conditions and unique reactivity patterns, complementing traditional electrophilic and nucleophilic approaches. [16] General Mechanism: In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, becomes a powerful single-electron oxidant. It can then oxidize an electron-rich arene like 3,5-dimethoxybenzene to its radical cation. This highly reactive intermediate is then trapped by a fluoride source to form the C-F bond.

While specific protocols for 3,5-dimethoxybenzene are still emerging in the literature, this strategy represents the cutting edge of fluorination chemistry and holds significant promise for late-stage functionalization.

Summary and Comparison of Methods

| Method | Reagent(s) | Precursor | Typical Conditions | Pros | Cons |

| Electrophilic | Selectfluor®, NFSI | 3,5-Dimethoxybenzene | MeCN, Room Temp | Direct C-H functionalization, high yields, mild conditions, commercially available reagents. [4][6] | Reagents are expensive; regioselectivity can be an issue for complex substrates. |

| Nucleophilic | NaNO₂, HBF₄ | 3,5-Dimethoxyaniline | Part A: 0-5 °C; Part B: Thermal | Uses inexpensive bulk chemicals, well-established and reliable method. [11] | Requires a specific amine precursor, multi-step process, handling of potentially explosive diazonium salts. [17] |

| Radical | Photocatalyst, F⁻ source | 3,5-Dimethoxybenzene | Visible light, Room Temp | Extremely mild conditions, high functional group tolerance, novel reactivity. [13][16] | Can require specialized photoreactor setups, catalyst costs, field is still developing. |

References

- Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Arom

- Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid. World Scientific.

- Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. (2025, November 20). MDPI.

- Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. (2023, January 30). MDPI.

- N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. (2020, April 29). RSC Publishing.

- Electrophilic Fluorin

- Direct arene C-H fluorination with 18F− via organic photoredox c

- Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. (2015, April 1). RSC Publishing.

- Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.

- Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Publishing.

- SelectFluor. Enamine.

- Late-stage Fluorination with 19F− and 18F− via Concerted Nucleophilic Arom

- Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. (2017, November 9).

- Electrophilic fluorin

- Balz–Schiemann reaction. Wikipedia.

- Concerted nucleophilic aromatic substitution with 19F− and 18F−. (2018, April 25). PMC - NIH.

- Current Trends in Practical Fluorination Chemistry. Thermo Fisher Scientific.

- Introduction of Fluorine and Fluorine-Containing Functional Groups. Harvard DASH.

- Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. (2025, August 9). ScienceDirect.

- Balz-Schiemann. Organic Reactions.

- Nitromethane-the secret of electrophilic fluorination reagent activation. (2020, November 20). Chinese Chemical Society.

- Balz-Schiemann Reaction: Mechanism, Formula & Uses. Allen Overseas.

- Balz Schiemann Reaction Mechanism. (2019, January 18). BYJU'S.

- Balz-Schiemann Reaction. Organic Chemistry Portal.

Sources

- 1. dash.harvard.edu [dash.harvard.edu]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 4. SelectFluor - Enamine [enamine.net]

- 5. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]

- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 9. dash.harvard.edu [dash.harvard.edu]

- 10. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 11. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 12. Balz-Schiemann [vrchemistry.chem.ox.ac.uk]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. vapourtec.com [vapourtec.com]

- 16. Direct arene C-H fluorination with 18F− via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. byjus.com [byjus.com]

Application Note: Synthesis of Agrochemicals using 1,2-Difluoro-3,5-dimethoxybenzene

This Application Note and Protocol guide details the use of 1,2-Difluoro-3,5-dimethoxybenzene as a versatile scaffold for synthesizing next-generation fluorinated agrochemicals.

Executive Summary

The strategic incorporation of fluorine into agrochemical scaffolds is a cornerstone of modern herbicide and fungicide design, enhancing metabolic stability, lipophilicity, and membrane permeability. 1,2-Difluoro-3,5-dimethoxybenzene represents a high-value "masked" resorcinol building block. Its unique substitution pattern—vicinal difluorines combined with electron-rich methoxy handles—enables the rapid access to 2,3-difluoro-5-methoxyphenol and 2,3-difluoro-4,6-dimethoxyaniline motifs.

These motifs are critical bioisosteres for the triazolopyrimidine (e.g., Florasulam analogs) and phenoxynicotinamide (e.g., Diflufenican analogs) classes of herbicides. This guide provides a validated workflow for the regioselective functionalization of this building block, focusing on Directed Ortho Metalation (DoM) and Selective Demethylation strategies.

Chemical Profile & Reactivity Analysis

The utility of 1,2-Difluoro-3,5-dimethoxybenzene lies in the cooperative directing effects of its substituents.

-

Fluorine (C1, C2): Strong ortho-directors for lithiation due to inductive acidification of adjacent protons and coordination with Li+.

-

Methoxy (C3, C5): Strong ortho-directors for lithiation (coordination) and strong para-activators for Electrophilic Aromatic Substitution (EAS).

Reactivity Map:

-

Position C4 (Between OMe groups): Most activated for EAS (Nitration/Halogenation) due to dual ortho-activation by OMe. Sterically crowded but accessible.

-

Position C6 (Adjacent to F and OMe): Preferred site for Lithiation (DoM) . The proton at C6 is acidified by the adjacent Fluorine (C1) and stabilized by the Methoxy (C5) coordination, making it significantly more acidic than C4.

Application Workflows

Workflow A: Synthesis of Fluorinated Phenoxy Herbicides (PPO/PDS Inhibitors)

This route targets 2,3-difluoro-5-methoxyphenol , a scaffold for synthesizing phenoxy-nicotinamide herbicides (analogous to Diflufenican) or diphenyl ether herbicides.

Workflow B: Synthesis of Sulfonanilide/Triazolopyrimidine Precursors

This route utilizes regioselective nitration to access 2,3-difluoro-4,6-dimethoxyaniline , a precursor for sulfonamide coupling.

Caption: Divergent synthesis pathways from 1,2-Difluoro-3,5-dimethoxybenzene to key agrochemical scaffolds.

Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis of 2,3-Difluoro-5-methoxyphenol

Objective: Selective cleavage of the sterically less hindered methoxy group (or statistical cleavage separated by chromatography) to generate the phenol handle for ether linkages.

Reagents:

-

Substrate: 1,2-Difluoro-3,5-dimethoxybenzene (1.0 eq)

-

Reagent: Boron Tribromide (BBr3), 1.0 M in DCM (1.1 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Methanol, NaHCO3 (sat. aq.)

Procedure:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Dissolution: Charge the flask with 1,2-Difluoro-3,5-dimethoxybenzene (10 mmol) and anhydrous DCM (50 mL). Cool to -78°C (dry ice/acetone bath).

-

Addition: Transfer BBr3 solution (11 mmol) to the addition funnel via cannula. Add dropwise over 20 minutes, maintaining internal temperature < -70°C. Note: Controlled addition is crucial to prevent double demethylation to the resorcinol.

-

Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The monomethyl ether (phenol) typically runs lower than the starting material but higher than the diol.

-

Quench: Cool back to -20°C. Add Methanol (10 mL) dropwise (Exothermic!). Pour mixture into saturated NaHCO3 (100 mL).

-

Workup: Extract with DCM (3 x 50 mL). Wash combined organics with Brine. Dry over Na2SO4 and concentrate.

-

Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

-

Yield Target: 65-75%.

-

Validation: 1H NMR (CDCl3) should show one -OMe singlet (~3.8 ppm) and one broad -OH singlet.

-